2-(Morpholin-4-YL)-N'-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide
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Overview
Description
2-(Morpholin-4-YL)-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide is a complex organic compound that features a morpholine ring, a thietan-3-yloxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-YL)-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide typically involves the following steps:
Formation of the hydrazide: The starting material, 2-(Morpholin-4-yl)acetohydrazide, is prepared by reacting morpholine with ethyl chloroacetate followed by hydrazine hydrate.
Condensation reaction: The hydrazide is then condensed with 3-(thietan-3-yloxy)benzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-YL)-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thietan-3-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or thietan derivatives.
Scientific Research Applications
2-(Morpholin-4-YL)-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-YL)-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-Morpholin-4-yl-phenyl)-1-phenyl-propenone
- 1-Morpholin-4-yl-2-p-tolyl-ethanethione
Uniqueness
2-(Morpholin-4-YL)-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide is unique due to the presence of the thietan-3-yloxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
Properties
Molecular Formula |
C16H21N3O3S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[(E)-[3-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C16H21N3O3S/c20-16(10-19-4-6-21-7-5-19)18-17-9-13-2-1-3-14(8-13)22-15-11-23-12-15/h1-3,8-9,15H,4-7,10-12H2,(H,18,20)/b17-9+ |
InChI Key |
ZELZWGBMYZSVCJ-RQZCQDPDSA-N |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC(=CC=C2)OC3CSC3 |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC(=CC=C2)OC3CSC3 |
Origin of Product |
United States |
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